Triciferol

Vue d'ensemble

Description

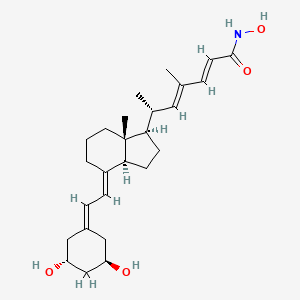

Le Triciférol est un composé qui agit à la fois comme un agoniste du récepteur de la vitamine D et comme un inhibiteur de la désacétylase des histones. Il est conçu pour combiner les propriétés de la vitamine D et de l'inhibition de la désacétylase des histones, ce qui en fait une molécule bifonctionnelle ayant un potentiel significatif dans le traitement du cancer .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse du Triciférol implique plusieurs étapes clés :

Formation du Noyau Sécostéroïdien : La structure de base est dérivée de la dégradation de la vitamine D2.

Formation du Cycle A : Le cycle A de la vitamine D est synthétisé à partir de l'acide (-)-quinique et ajouté au noyau par une réaction de Horner.

Construction de la Chaîne Latérale : La chaîne latérale insaturée est construite à l'aide de réactions de Wittig séquentielles et se termine par un acide hydroxamique chélateur de métaux.

Méthodes de Production Industrielle : La production industrielle du Triciférol n'est pas largement documentée, mais elle implique probablement une synthèse à grande échelle utilisant les étapes susmentionnées, suivie d'une purification par chromatographie sur silice en phase inverse pour garantir une pureté élevée .

Types de Réactions :

Oxydation : Le Triciférol peut subir des réactions d'oxydation, en particulier au niveau de la fraction acide hydroxamique.

Réduction : Les réactions de réduction peuvent modifier la chaîne latérale insaturée.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le noyau sécostéroïdien

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogénoalcanes et les nucléophiles

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent des versions modifiées du Triciférol avec des chaînes latérales ou des groupes fonctionnels modifiés, ce qui peut affecter son activité biologique .

4. Applications de la Recherche Scientifique

Le Triciférol a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les molécules bifonctionnelles.

Biologie : Investigué pour son rôle dans la régulation de l'expression génique et la différenciation cellulaire.

Médecine : Exploré comme un agent anticancéreux potentiel en raison de sa double activité d'agoniste du récepteur de la vitamine D et d'inhibiteur de la désacétylase des histones.

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques et systèmes d'administration de médicaments .

5. Mécanisme d'Action

Le Triciférol exerce ses effets par deux mécanismes principaux :

Agonisme du Récepteur de la Vitamine D : Le Triciférol se lie au récepteur de la vitamine D, l'active et module l'expression des gènes cibles impliqués dans l'homéostasie du calcium et la prolifération cellulaire.

Inhibition de la Désacétylase des Histones : Le Triciférol inhibe les désacétylases des histones, ce qui conduit à une acétylation accrue des histones et des protéines non histones, ce qui affecte l'expression génique et induit l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses .

Composés Similaires :

1,25-Dihydroxyvitamine D3 : La forme active de la vitamine D, qui agit également comme un agoniste du récepteur de la vitamine D, mais qui n'a pas d'activité d'inhibition de la désacétylase des histones.

Trichostatine A : Un inhibiteur de la désacétylase des histones bien connu sans activité d'agoniste du récepteur de la vitamine D

Unicité : L'unicité du Triciférol réside dans sa nature bifonctionnelle, combinant les propriétés de l'agonisme du récepteur de la vitamine D et de l'inhibition de la désacétylase des histones. Cette double activité renforce son potentiel en tant qu'agent anticancéreux, offrant des effets synergiques qui ne sont pas observés avec les composés monofonctionnels .

Applications De Recherche Scientifique

Triciferol has a wide range of scientific research applications:

Chemistry: Used as a model compound to study bifunctional molecules.

Biology: Investigated for its role in gene expression regulation and cell differentiation.

Medicine: Explored as a potential anticancer agent due to its dual activity as a vitamin D receptor agonist and histone deacetylase inhibitor.

Industry: Potential applications in the development of new therapeutic agents and drug delivery systems .

Mécanisme D'action

Triciferol exerts its effects through two primary mechanisms:

Vitamin D Receptor Agonism: this compound binds to the vitamin D receptor, activating it and modulating the expression of target genes involved in calcium homeostasis and cell proliferation.

Histone Deacetylase Inhibition: this compound inhibits histone deacetylases, leading to increased acetylation of histones and non-histone proteins, which affects gene expression and induces cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

1,25-Dihydroxyvitamin D3: The active form of vitamin D, which also acts as a vitamin D receptor agonist but lacks histone deacetylase inhibition.

Trichostatin A: A well-known histone deacetylase inhibitor without vitamin D receptor agonist activity

Uniqueness: Triciferol’s uniqueness lies in its bifunctional nature, combining the properties of both vitamin D receptor agonism and histone deacetylase inhibition. This dual activity enhances its potential as an anticancer agent, offering synergistic effects that are not observed with single-function compounds .

Propriétés

IUPAC Name |

(2E,4E,6R)-6-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-dihydroxycyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-N-hydroxy-4-methylhepta-2,4-dienamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO4/c1-17(6-11-25(30)27-31)13-18(2)23-9-10-24-20(5-4-12-26(23,24)3)8-7-19-14-21(28)16-22(29)15-19/h6-8,11,13,18,21-24,28-29,31H,4-5,9-10,12,14-16H2,1-3H3,(H,27,30)/b11-6+,17-13+,20-8+/t18-,21-,22-,23-,24+,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEMKJVIXGOYHR-SYOSPHLFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C)C=CC(=O)NO)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C(\C)/C=C/C(=O)NO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

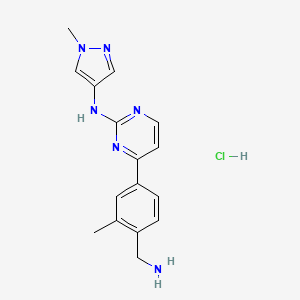

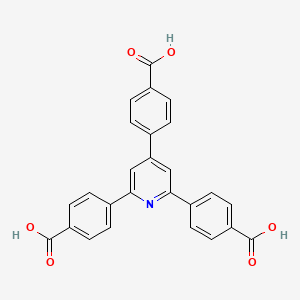

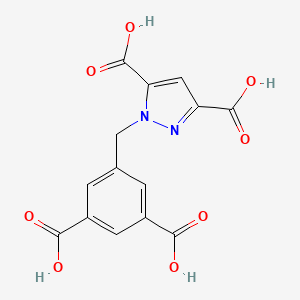

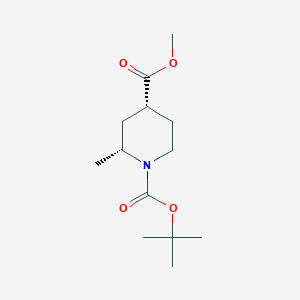

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((1S,2S)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8146373.png)

![((3aS,4S,6S,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B8146381.png)

![4',4'''-(Phenylazanediyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8146408.png)

![5,5',5''-[1,3,5-Benzenetriyltris(4,4'-biphenylylene)]tris(1,3-benzenedicarboxylic acid)](/img/structure/B8146431.png)

![4-[4-[4-[1,2,2-tris[4-[4-(4-carboxyphenyl)phenyl]phenyl]ethenyl]phenyl]phenyl]benzoic acid](/img/structure/B8146437.png)

![N,N'-(9,10-Dihydro-9,10-ethanoanthracene-11,12-diyl)bis[2-(diphenylphosphino)benzamide]](/img/structure/B8146474.png)

![1,4-Bis[(S)-(3-ethyl-1-azabicyclo[2.2.2]octane-7-yl)(6-methoxy-4-quinolyl)methoxy]anthracene-9,10-dione](/img/structure/B8146477.png)